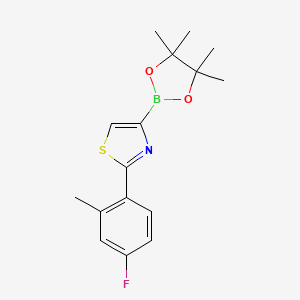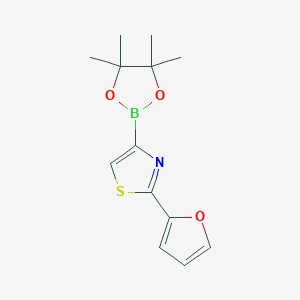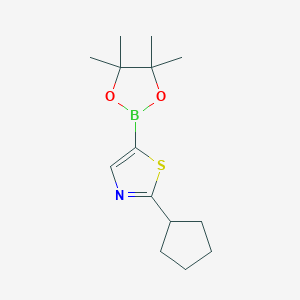
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester (FPBP) is an organic compound used as a reagent in chemical synthesis. It is a heterocyclic compound consisting of a five-member ring of two carbon atoms, one nitrogen atom, and two oxygen atoms, with a boron atom attached to the nitrogen atom. FPBP is used in various laboratory experiments, including synthesis of heterocyclic compounds, and as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that its boron atom is involved in the formation of covalent bonds with other molecules, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that its boron atom may be involved in the formation of covalent bonds with other molecules, allowing for the formation of new compounds. Additionally, it is believed that this compound may be involved in the formation of polymers, organic dyes, and other organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester in laboratory experiments include its low cost, availability, and ease of use. Additionally, this compound is a relatively stable compound and is not highly reactive. However, there are some limitations to its use in laboratory experiments. For example, the boron atom in this compound may be involved in the formation of covalent bonds with other molecules, making it difficult to control the reaction. Additionally, it is difficult to predict the outcome of the reaction when using this compound as a reagent.
Direcciones Futuras
The future of 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester in scientific research is promising. It is possible that this compound could be used in the synthesis of more complex compounds, such as polymers, organic dyes, and other organic compounds. Additionally, it is possible that this compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, it is possible that this compound could be used in the development of new catalysts and reagents for laboratory experiments. Finally, it is possible that this compound could be used in the development of new materials, such as polymers and organic dyes.
Métodos De Síntesis
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester is usually synthesized by a two-step process. The first step involves the reaction of pyridine-4-boronic acid with furan-2-carbaldehyde in the presence of a catalyst. This reaction yields the desired compound, 2-(Furan-2-yl)pyridine-4-boronic acid. The second step involves the reaction of this intermediate with pinacol in the presence of a catalyst to yield the final product, this compound.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of organic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been used in the synthesis of polymers, organic dyes, and other organic compounds.
Propiedades
IUPAC Name |
2-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-8-17-12(10-11)13-6-5-9-18-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMFVDEKKGJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














